Cas no 2171154-19-9 ((2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid)

(2S,3S)-2-{2-[1-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)シクロペンチル]アセタミド}-3-メチルペンタン酸は、Fmoc保護基を有する高度に立体選択的な非天然アミノ酸誘導体です。この化合物は、ペプチド合成において重要な中間体として機能し、特に固相ペプチド合成(SPPS)における鎖伸長反応に適しています。立体特異的な(2S,3S)配置と分枝鎖構造が分子の立体障害を制御し、標的ペプチドの二次構造形成に寄与します。シクロペンチル基とイソブチル側鎖の組み合わせにより、特異的な分子認識が可能となり、創薬研究におけるリード化合物の構造最適化に有用です。Fmoc基の存在下で温和な脱保護条件(ピペリジン処理)に対応可能なため、多段階合成プロトコルへの適合性に優れています。

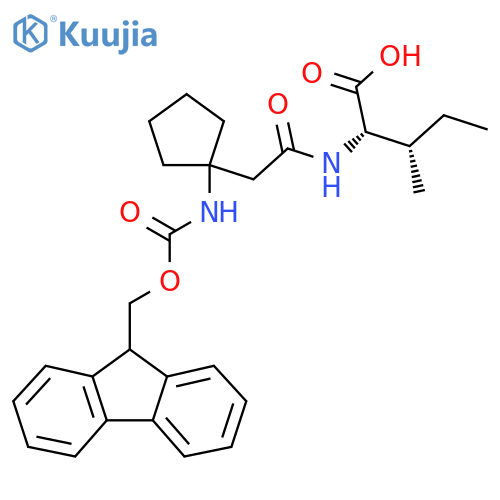

2171154-19-9 structure

商品名:(2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid

(2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid

- EN300-1542237

- 2171154-19-9

- (2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid

-

- インチ: 1S/C28H34N2O5/c1-3-18(2)25(26(32)33)29-24(31)16-28(14-8-9-15-28)30-27(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23,25H,3,8-9,14-17H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t18-,25-/m0/s1

- InChIKey: HAAFXUWDWFFDSS-BVZFJXPGSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N[C@H](C(=O)O)[C@@H](C)CC)=O)CCCC1)=O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 742

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 105Ų

(2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1542237-1.0g |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 1g |

$2433.0 | 2023-06-05 | ||

| Enamine | EN300-1542237-2.5g |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 2.5g |

$4771.0 | 2023-06-05 | ||

| Enamine | EN300-1542237-10.0g |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 10g |

$10464.0 | 2023-06-05 | ||

| Enamine | EN300-1542237-0.1g |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 0.1g |

$2142.0 | 2023-06-05 | ||

| Enamine | EN300-1542237-0.05g |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 0.05g |

$2044.0 | 2023-06-05 | ||

| Enamine | EN300-1542237-250mg |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 250mg |

$2239.0 | 2023-09-25 | ||

| Enamine | EN300-1542237-5.0g |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 5g |

$7058.0 | 2023-06-05 | ||

| Enamine | EN300-1542237-100mg |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 100mg |

$2142.0 | 2023-09-25 | ||

| Enamine | EN300-1542237-5000mg |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 5000mg |

$7058.0 | 2023-09-25 | ||

| Enamine | EN300-1542237-2500mg |

(2S,3S)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}-3-methylpentanoic acid |

2171154-19-9 | 2500mg |

$4771.0 | 2023-09-25 |

(2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2171154-19-9 ((2S,3S)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-3-methylpentanoic acid) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量